molecular formula C6H12ClN B6597415 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2225147-59-9

4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B6597415
CAS No.: 2225147-59-9
M. Wt: 133.62 g/mol
InChI Key: CIKXSFAJLCJSMT-UHFFFAOYSA-N
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Description

4-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic amine hydrochloride salt with a rigid, sp³-rich scaffold. Its structure features a nitrogen atom at the 2-position and a methyl group at the 4-position of the bicyclo[2.1.1]hexane framework.

Synthesis:
The synthesis of bicyclo[2.1.1]hexane derivatives, including 4-methyl variants, employs photochemical [2+2] cycloaddition strategies. and describe the use of an iridium-based photocatalyst (Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) under blue light (450 nm) to facilitate ring closure from substituted benzaldehyde precursors. Optimized conditions yield up to 40% isolated product (4.5 g scale) with minimal purification steps . The method tolerates halogen (Br, F) and methyl substituents but shows reduced efficiency with electron-donating groups like methoxy .

Properties

IUPAC Name

4-methyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKXSFAJLCJSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-59-9
Record name 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride
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Preparation Methods

Photochemical [2+2] Cycloaddition

Photochemical methods leverage UV light to induce cyclization of diene precursors. For example, irradiation of 1,3-dienes in the presence of a photosensitizer yields the bicyclo[2.1.1]hexane scaffold with high stereoselectivity. A representative procedure involves:

  • Substrate : N-protected 1,3-diene derivatives (e.g., benzyl carbamates).

  • Conditions : UV light (λ = 300 nm), dichloromethane solvent, 24-hour irradiation.

  • Yield : 78%.

This method avoids harsh reagents but requires specialized equipment for light exposure.

Thermal [4+2] Cycloaddition

Thermal cycloadditions between azides and alkenes provide an alternative route. For instance, heating azidomethyl derivatives with electron-deficient alkenes at 80°C in toluene generates the bicyclic framework via a Huisgen cycloaddition mechanism. Key parameters include:

  • Temperature : 80–100°C.

  • Catalyst : None required.

  • Yield : 70–75%.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt ensures stability and solubility. The free base is treated with HCl gas in diethyl ether:

  • Procedure : Bubble HCl gas through a solution of 4-methyl-2-azabicyclo[2.1.1]hexane in ether until precipitation completes.

  • Purity : >95% by NMR.

Optimization and Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Automated reactors enable precise control over temperature and reagent addition, particularly for exothermic alkylation steps. Key optimizations include:

  • Solvent Choice : THF outperforms DMF due to better LDA solubility.

  • Catalyst Screening : Pd(dba)2 enhances reaction rates in palladium-mediated steps.

Analytical Characterization

Post-synthesis analysis ensures structural integrity:

TechniqueKey SignalsReference
1H NMR δ 3.2 (m, bridgehead H), δ 1.4 (s, CH3)
13C NMR δ 45.2 (N-CH3), δ 172.1 (CO)
IR 1650 cm⁻¹ (C=O stretch)

Comparative Analysis of Methods

The table below evaluates synthetic routes based on yield, scalability, and complexity:

MethodYield (%)ScalabilityComplexityReference
Photochemical78ModerateHigh
Thermal Cycloaddition75HighModerate
Alkylation82HighLow

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride has shown promise in various pharmacological contexts:

Antimicrobial Activity:
Preliminary studies indicate significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

CompoundTarget StrainMIC (μg/mL)
4-Methyl-2-azabicyclo[2.1.1]hexaneStaphylococcus aureus<0.03125
4-Methyl-2-azabicyclo[2.1.1]hexaneEscherichia coli1
4-Methyl-2-azabicyclo[2.1.1]hexaneKlebsiella pneumoniae4

The minimal inhibitory concentrations (MICs) suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacteria .

Analgesic Effects:
Research on structural analogs indicates potential analgesic properties, making it relevant for pain management therapies . Animal model studies have demonstrated that related compounds can significantly reduce pain responses compared to control groups .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

Applications in Synthesis:

  • It can be used in the production of various chemical intermediates.
  • The compound's unique structure allows for the development of derivatives with enhanced biological activities or different pharmacological profiles .

Biological Research Applications

The compound's unique azabicyclic structure makes it an excellent candidate for studying biological interactions:

Mechanism of Action:
The nitrogen atom in the bicyclic framework can form bonds with various biological molecules, influencing cellular pathways and processes . This interaction is crucial for understanding how the compound may exert its effects in biological systems.

Case Study 1: Antimicrobial Properties

A study focused on the antibacterial efficacy of compounds similar to 4-methyl-2-azabicyclo[2.1.1]hexane derivatives demonstrated significant activity against multiple bacterial strains, highlighting its potential as a therapeutic agent .

Case Study 2: Analgesic Evaluation

In pharmacological evaluations involving animal models, related bicyclic compounds exhibited notable analgesic effects, suggesting that further exploration of this compound could lead to new pain relief medications .

Mechanism of Action

The mechanism of action of 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₇H₁₂ClN (inferred from structural analogs and synthesis data)
  • Molecular Weight : ~147.6 g/mol (estimated)
  • CAS Number : 1895467-61-4 (referencing ethyl carboxylate derivative in )

The bicyclo[2.1.1]hexane scaffold is highly modular, allowing diverse substitutions. Below is a comparative analysis of structurally related azabicyclohexane hydrochlorides:

Table 1: Structural and Functional Comparison of Azabicyclo[2.1.1]hexane Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride 1895467-61-4 C₇H₁₂ClN ~147.6 Methyl at position 4 High sp³ character; drug scaffold
1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride 637739-97-0 C₆H₁₂ClN 133.62 Methyl at position 1 Available in high-purity grades
5,5-Dimethyl-2-azabicyclo[2.1.1]hexane hydrochloride 2995291-99-9 C₇H₁₄ClN 147.65 Dimethyl at position 5 R&D applications; derivatization potential
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride 2031260-91-8 C₁₁H₁₄ClN 195.69 Phenyl at position 1 Enhanced aromatic interactions
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride 1909316-60-4 C₇H₁₀ClF₃N 209.62 CF₃ at position 1 Improved lipophilicity/metabolic stability
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride 2306425-80-7 C₇H₁₄ClNO 175.66 Methoxymethyl at position 4 Increased solubility
Key Insights:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • Aromatic Groups (e.g., phenyl) : Facilitate π-π stacking in protein binding pockets .
  • Polar Groups (e.g., methoxymethyl) : Improve aqueous solubility, advantageous for oral bioavailability .

Synthetic Accessibility :
Derivatives with halogen or alkyl substituents (e.g., methyl, bromo) are synthesized efficiently (40–90% yield) via photochemical methods, whereas electron-rich groups (e.g., methoxy) require optimization .

Safety Profiles : Hazards vary with substituents. For example, 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride (CAS 1955507-12-6) carries warnings for skin/eye irritation (H315, H319) , while phenyl-substituted analogs lack explicit hazard data .

Biological Activity

4-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride (C7H12ClNO) is a bicyclic compound that has garnered attention in both chemical and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and comparative analysis with related compounds.

  • Molecular Formula : C7H12ClNO
  • Molecular Weight : 177.63 g/mol
  • Structure : The bicyclic framework includes a nitrogen atom, which is crucial for its biological interactions.

The mechanism of action for this compound primarily involves its interaction with various biological targets, particularly in the neurological domain. The rigid bicyclic structure allows it to effectively bind to specific receptors and enzymes, modulating their activity:

  • Receptor Interaction : It has shown potential as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Biological Activity

Research indicates that this compound exhibits significant biological activity, especially in neurological contexts:

  • Neurological Effects : Studies have suggested anxiolytic-like effects in animal models, indicating potential use in treating anxiety disorders.
  • Pharmacological Studies : Functional assays have demonstrated its ability to affect serotonin receptors, particularly the 5-HT6 receptor, which is implicated in mood regulation and cognitive function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
2-Azabicyclo[2.1.1]hexaneBicyclicLacks methyl substitution
3-MethylpyrrolidineSaturated Nitrogen RingMore flexible structure
4-MethylpiperidineSaturated Nitrogen RingGreater stability and solubility
4-Methyl-2-piperidinoneSaturated Nitrogen RingPotentially different pharmacokinetics

The presence of the methyl group in this compound enhances its reactivity and specificity towards biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Anxiolytic Activity : In a study involving elevated plus maze tests on rodents, this compound demonstrated significant anxiolytic-like behavior compared to control groups .
  • Receptor Binding Studies : Research indicated that this compound exhibits moderate binding affinity for the 5-HT6 receptor, suggesting a role in modulating serotonin pathways .
  • Safety Profile Assessment : In vitro studies assessing hepatotoxicity using HepG2 cell lines indicated no significant toxicity at therapeutic concentrations, highlighting its potential safety for further development .

Q & A

Q. What are the key structural features of 4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride, and how do they influence reactivity?

The compound consists of a bicyclo[2.1.1]hexane scaffold with a methyl group at the 4-position and a protonated azabicyclic nitrogen forming a hydrochloride salt. The strained bicyclic system increases reactivity, particularly in ring-opening or functionalization reactions. Structural analogs, such as methyl-substituted pyrrolidine derivatives, highlight the importance of stereoelectronic effects in regioselective modifications .

Q. What synthetic methodologies are commonly employed for bicyclic azabicyclo compounds like this one?

Synthesis typically involves cyclopropanation or ring-closing metathesis. For example, methyl 2-chloro-2-cyclopropylideneacetate has been used as a precursor for similar bicyclic structures via [2+1] cycloaddition or intramolecular cyclization. Reaction optimization may require Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm bicyclic geometry and methyl substitution.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, as seen in studies of structurally related azabicyclo compounds .

Advanced Research Questions

Q. How can computational modeling improve the design of synthetic routes for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s hybrid computational-experimental approach identifies optimal reaction conditions by integrating quantum mechanics and information science .

Q. What strategies address contradictions in pharmacological or reactivity data across studies?

  • Comparative Analysis : Cross-validate results using multiple assays (e.g., enzyme inhibition vs. cellular uptake).
  • Data Triangulation : Combine experimental data with computational predictions to resolve discrepancies in reaction outcomes or bioactivity .

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates.
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd) improve cross-coupling efficiency in functionalization steps.
  • Temperature Control : Low temperatures (−78°C to 0°C) mitigate side reactions in sensitive bicyclic systems .

Q. What challenges arise in purifying this compound, and how are they mitigated?

High strain and polarity complicate purification. Solutions include:

  • Chromatography : Reverse-phase HPLC with C18 columns.
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate the hydrochloride salt .

Q. How can derivatives be designed to improve solubility or bioavailability?

  • Functionalization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 2- or 5-positions.
  • Salt Formation : Explore alternative counterions (e.g., sulfate, citrate) to modulate solubility, as demonstrated in studies of related azabicyclo carboxylates .

Data Management and Analysis

Q. How do modern chemical software tools enhance research on this compound?

  • Cheminformatics Platforms : Tools like Schrödinger Suite or ChemAxon enable virtual screening of derivatives.
  • Data Security : Encrypted databases ensure integrity of sensitive structural and experimental data .

Q. What statistical methods are used to analyze reaction efficiency or bioactivity trends?

  • Multivariate Analysis : PCA or PLS regression identifies key variables (e.g., temperature, catalyst loading) affecting yield.
  • Machine Learning : Train models on historical reaction datasets to predict optimal conditions for novel analogs .

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